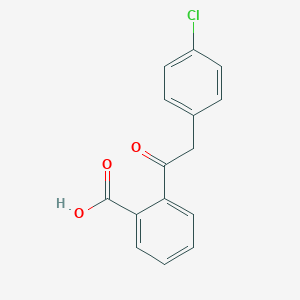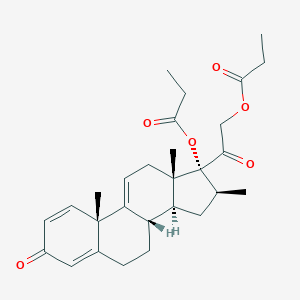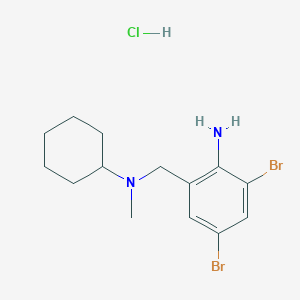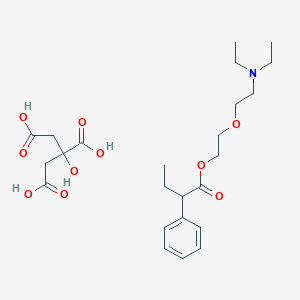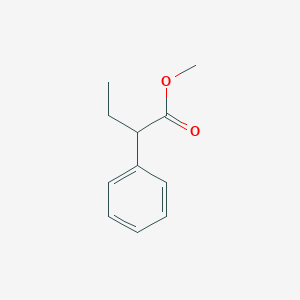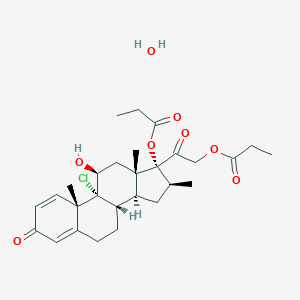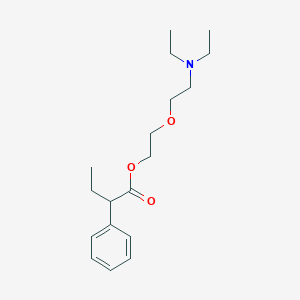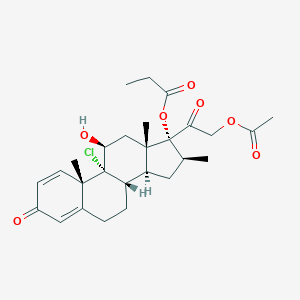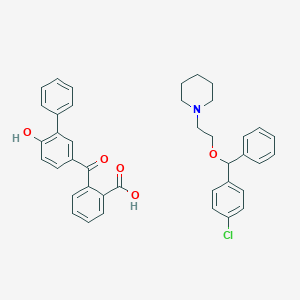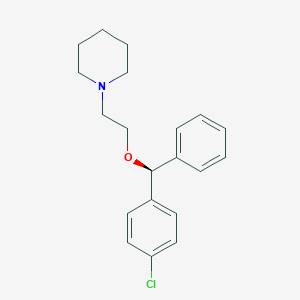
Epinephrine sulfoconjugate
Descripción general
Descripción
. This compound is a metabolite of epinephrine, a hormone and neurotransmitter produced by the adrenal glands, and plays a significant role in various physiological processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of epinephrine sulfoconjugate involves the sulfation of epinephrine. One method for the synthesis of 3-O- and 4-O-sulfoconjugates of epinephrine is through the reduction of the corresponding sulfates of adrenalone . This process can be achieved using thin-layer chromatography and high-performance liquid chromatography for the separation of the sulfoconjugates.
Industrial Production Methods: Industrial production of this compound typically involves the use of phenolsulfotransferase enzymes, which catalyze the transfer of a sulfate group to the phenolic hydroxyl group of epinephrine. This enzymatic process is efficient and can be scaled up for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions: Epinephrine sulfoconjugate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert the sulfoconjugate back to its parent compound, epinephrine.
Substitution: The sulfate group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Conditions for substitution reactions vary depending on the desired product but often involve acidic or basic catalysts.
Major Products Formed:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Epinephrine and other reduced forms.
Substitution: Various substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
Epinephrine sulfoconjugate has several scientific research applications, including:
Chemistry: Used as a model compound to study sulfation reactions and the behavior of sulfated catecholamines.
Biology: Investigated for its role in metabolic pathways and its effects on cellular processes.
Industry: Utilized in the development of pharmaceuticals and as a reference standard in analytical chemistry.
Mecanismo De Acción
Epinephrine sulfoconjugate exerts its effects through its interaction with adrenergic receptors. The compound is metabolized by phenolsulfotransferase enzymes, which transfer the sulfate group to the phenolic hydroxyl group of epinephrine . This sulfation process modulates the biological activity of epinephrine, affecting its interaction with adrenergic receptors and influencing physiological responses such as vasoconstriction, bronchodilation, and increased heart rate .
Comparación Con Compuestos Similares
Norepinephrine sulfoconjugate: Another sulfated catecholamine with similar physiological effects.
Dopamine sulfoconjugate: A sulfated form of dopamine, which also undergoes sulfation and has similar metabolic pathways.
Uniqueness: this compound is unique due to its specific interaction with adrenergic receptors and its role in modulating the biological activity of epinephrine. Its sulfation significantly alters its pharmacokinetics and pharmacodynamics, making it distinct from other sulfated catecholamines.
Propiedades
IUPAC Name |
[2-hydroxy-4-[(1S)-1-hydroxy-2-(methylamino)ethyl]phenyl] hydrogen sulfate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO6S/c1-10-5-8(12)6-2-3-9(7(11)4-6)16-17(13,14)15/h2-4,8,10-12H,5H2,1H3,(H,13,14,15)/t8-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AELFRHHZGTVYGJ-MRVPVSSYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC(C1=CC(=C(C=C1)OS(=O)(=O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CNC[C@H](C1=CC(=C(C=C1)OS(=O)(=O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


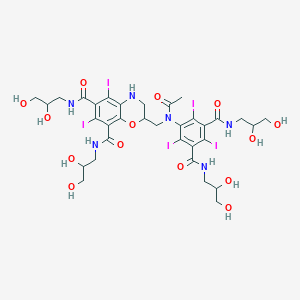
![3-Amino-5-[[[2,3-bis(acetyloxy)propyl]amino]carbonyl]-2,4,6-triiodo-benzoic Acid](/img/structure/B195382.png)


